molecular formula C14H13N3O B12785674 2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one CAS No. 114368-13-7

2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one

Cat. No.: B12785674
CAS No.: 114368-13-7
M. Wt: 239.27 g/mol
InChI Key: NEJSZRPFHKBQHV-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is a heterocyclic compound that belongs to the benzodiazepine family. This compound is known for its potential applications in medicinal chemistry, particularly as a ligand for muscarinic receptors. It has been studied for its selective binding affinities and antagonistic activities towards specific receptor subtypes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions and purification steps are optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one involves its binding to muscarinic receptors. It acts as an antagonist, blocking the action of acetylcholine at these receptors. This inhibition can lead to various physiological effects, such as the reduction of bradycardia. The compound shows high selectivity for the M2 muscarinic receptor subtype, making it a valuable tool in pharmacological research .

Comparison with Similar Compounds

Similar Compounds

    5,11-Dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one: This compound shares a similar core structure but lacks the 2,4-dimethyl substitution.

    AF-DX 116:

Uniqueness

2,4-Dimethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for the M2 muscarinic receptor. This makes it particularly useful in research focused on selective receptor targeting and therapeutic applications.

Properties

CAS No.

114368-13-7

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

2,4-dimethyl-5,11-dihydropyrido[2,3-b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C14H13N3O/c1-8-7-9(2)15-13-12(8)17-14(18)10-5-3-4-6-11(10)16-13/h3-7H,1-2H3,(H,15,16)(H,17,18)

InChI Key

NEJSZRPFHKBQHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1NC(=O)C3=CC=CC=C3N2)C

Origin of Product

United States

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